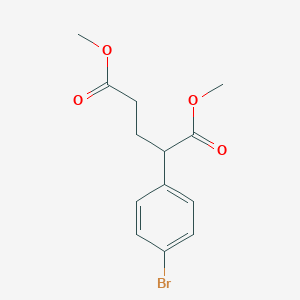

Dimethyl 2-(4-bromophenyl)pentanedioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dimethyl 2-(4-bromophenyl)pentanedioate is an organic compound with the molecular formula C13H15BrO4 It is a derivative of pentanedioic acid, where the hydrogen atoms on the carboxyl groups are replaced by methyl groups, and a bromophenyl group is attached to the second carbon atom of the pentanedioic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-(4-bromophenyl)pentanedioate can be achieved through several methods. One common approach involves the esterification of 2-(4-bromophenyl)pentanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of 4-bromophenyl is coupled with a suitable ester precursor under palladium catalysis . This method is advantageous due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, increasing efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(4-bromophenyl)pentanedioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Products include 2-(4-bromophenyl)pentanedioic acid or 2-(4-bromophenyl)pentanone.

Reduction: Products include dimethyl 2-(4-bromophenyl)pentanediol.

Substitution: Products depend on the nucleophile used, such as 2-(4-methoxyphenyl)pentanedioate when using sodium methoxide.

Scientific Research Applications

Dimethyl 2-(4-bromophenyl)pentanedioate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis.

Industry: It is used in the production of polymers and resins, where its ester groups can undergo polymerization reactions.

Mechanism of Action

The mechanism of action of dimethyl 2-(4-bromophenyl)pentanedioate depends on its specific application In chemical reactions, the ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in various metabolic pathways

Comparison with Similar Compounds

Similar Compounds

Dimethyl 2-(4-chlorophenyl)pentanedioate: Similar structure but with a chlorine atom instead of bromine.

Dimethyl 2-(4-fluorophenyl)pentanedioate: Similar structure but with a fluorine atom instead of bromine.

Dimethyl 2-(4-methylphenyl)pentanedioate: Similar structure but with a methyl group instead of bromine.

Uniqueness

Dimethyl 2-(4-bromophenyl)pentanedioate is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that are not possible with other halogens. This allows for greater versatility in the synthesis of complex organic molecules.

Biological Activity

Dimethyl 2-(4-bromophenyl)pentanedioate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its ester functional groups and a brominated phenyl ring. The molecular formula is C13H13BrO4, and its structure can be represented as follows:

The biological activity of this compound is primarily linked to its interaction with various biological targets. Preliminary studies suggest that the compound may exert its effects through:

- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting enzymes involved in key metabolic pathways.

- Modulation of Gene Expression : The presence of bromine in the phenyl ring may enhance the compound's ability to interact with cellular receptors and transcription factors.

Antitumor Activity

Several studies have investigated the antitumor properties of compounds related to this compound. For instance, derivatives with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including:

- HeLa Cells : Studies indicated that certain derivatives inhibited cell proliferation significantly, suggesting potential applications in cancer therapy.

- Colon Cancer Models : In vivo studies showed that these compounds could reduce tumor growth rates.

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| 1a | HeLa | 30.24 | Specific KDM4 inhibition |

| 1b | Colon LoVo | 25.00 | Induced apoptosis |

Antimicrobial Activity

Research has also pointed towards antimicrobial properties associated with similar compounds. For example, derivatives have been tested against bacterial strains such as E. coli and S. aureus, showing varying degrees of effectiveness.

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Notes |

|---|---|---|---|

| 1c | E. coli | 15 | Moderate activity |

| 1d | S. aureus | 20 | Strong activity |

Case Studies

-

Study on Antitumor Effects :

A study published in a peer-reviewed journal explored the effects of dimethyl derivatives on HeLa cells. The results indicated that these compounds could significantly inhibit cell growth through apoptosis pathways, mediated by ROS generation and mitochondrial dysfunction. -

Antimicrobial Activity Assessment :

Another investigation assessed the antimicrobial efficacy of dimethyl derivatives against common pathogens. The study found that certain modifications to the structure enhanced antibacterial properties, making them suitable candidates for further development as antimicrobial agents.

Properties

Molecular Formula |

C13H15BrO4 |

|---|---|

Molecular Weight |

315.16 g/mol |

IUPAC Name |

dimethyl 2-(4-bromophenyl)pentanedioate |

InChI |

InChI=1S/C13H15BrO4/c1-17-12(15)8-7-11(13(16)18-2)9-3-5-10(14)6-4-9/h3-6,11H,7-8H2,1-2H3 |

InChI Key |

XDMBHVUOWGQQJW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC(C1=CC=C(C=C1)Br)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.